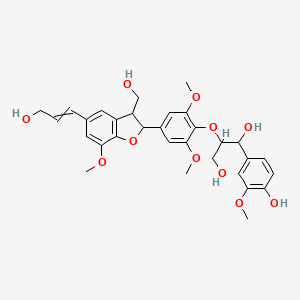
erythro-Guaiacylglycerol-|A-O-4'-dehydrodisinapyl ether
Overview
Description
erythro-Guaiacylglycerol-|A-O-4'-dehydrodisinapyl ether is a natural product found in Euonymus alatus, Senna occidentalis, and other organisms with data available.
Biological Activity
Erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether is a complex phenolic compound derived from lignin, exhibiting significant biological activity. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether has the molecular formula and a molecular weight of approximately 376.4 g/mol. It features multiple hydroxyl groups, contributing to its reactivity and interaction with biological systems .
Biological Activities
1. Antioxidant Activity
Research indicates that erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether exhibits potent antioxidant properties. It scavenges free radicals, thereby protecting cellular components from oxidative stress. This activity is attributed to its phenolic structure, which allows for hydrogen donation to free radicals .
2. Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in inflammatory diseases .
3. Antimicrobial Properties
Erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether has shown antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways essential for microbial survival .
The biological activities of erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether can be attributed to several mechanisms:
- Free Radical Scavenging: The compound's hydroxyl groups donate electrons to neutralize free radicals.
- Enzyme Inhibition: It inhibits key enzymes involved in inflammation and microbial metabolism.
- Cell Signaling Modulation: The compound may influence signaling pathways related to inflammation and apoptosis, enhancing cellular defense mechanisms.
Case Studies
Several studies have explored the biological effects of erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether:
| Study | Findings | |
|---|---|---|
| Study 1 (2020) | Demonstrated antioxidant capacity in vitro using DPPH assay. | Supports its use as a natural antioxidant in food preservation. |
| Study 2 (2021) | Showed anti-inflammatory effects in a murine model of arthritis. | Suggests potential for therapeutic use in inflammatory conditions. |
| Study 3 (2022) | Evaluated antimicrobial efficacy against E. coli and S. aureus. | Indicates potential as a natural antimicrobial agent in clinical settings. |
Research Findings
Recent findings highlight the versatility of erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether in various biological contexts:
- Neuroprotective Effects: Emerging research indicates that this compound may protect neuronal cells from oxidative damage, suggesting applications in neurodegenerative diseases.
- Cardiovascular Benefits: Its ability to reduce inflammation and oxidative stress may contribute to cardiovascular health, potentially lowering the risk of heart disease.
- Cancer Research: Preliminary studies suggest that erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether may inhibit cancer cell proliferation through apoptosis induction.
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGTSCVCJANHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















